molecular formula C16H15N5O3 B11784997 (4-Methoxyphenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine

(4-Methoxyphenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B11784997
M. Wt: 325.32 g/mol
InChI Key: ZLKJAZMOLFAKIX-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine is a complex organic compound that features a methoxyphenyl group, a nitrophenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxides .

Scientific Research Applications

Chemistry

In chemistry, (4-Methoxyphenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further pharmacological studies .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new drugs .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications range from the creation of advanced polymers to the development of novel catalysts .

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the methoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H15N5O3

Molecular Weight

325.32 g/mol

IUPAC Name

(4-methoxyphenyl)-[3-(2-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanamine

InChI

InChI=1S/C16H15N5O3/c1-24-11-8-6-10(7-9-11)14(17)16-18-15(19-20-16)12-4-2-3-5-13(12)21(22)23/h2-9,14H,17H2,1H3,(H,18,19,20)

InChI Key

ZLKJAZMOLFAKIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=NC(=NN2)C3=CC=CC=C3[N+](=O)[O-])N

Origin of Product

United States

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